

A Comprehensive Technical Guide to 6-Chloro-2-fluoro-3-methoxybenzaldehyde

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Compound of Interest

Compound Name: 6-Chloro-2-fluoro-3-methoxybenzaldehyde

Cat. No.: B037438

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical and physical properties, safety and handling protocols, and potential applications of **6-Chloro-2-fluoro-3-methoxybenzaldehyde**. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

6-Chloro-2-fluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde. Its structure incorporates chloro, fluoro, and methoxy functional groups, making it a versatile intermediate for organic synthesis. The unique arrangement of these substituents influences its reactivity and potential use as a building block for more complex molecules.

Table 1: Chemical Identifiers and Descriptors

Identifier	Value	Source
IUPAC Name	6-chloro-2-fluoro-3-methoxybenzaldehyde	[1]
Molecular Formula	C ₈ H ₆ ClFO ₂	[1]
CAS Number	112641-64-2	[1]
InChI	InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3	[1]
InChIKey	OADUJQWBRPRPX-UHFFFAOYSA-N	[1]

| Canonical SMILES | COC1=CC=C(C(=C1Cl)C=O)F | |

Table 2: Physical and Chemical Properties

Property	Value	Source
Molecular Weight	188.58 g/mol	[1]
Monoisotopic Mass	188.0040353 Da	[1]
Physical State	Solid (based on related compounds)	

| Flash Point | Combustible liquid (as per some classifications) | |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of **6-Chloro-2-fluoro-3-methoxybenzaldehyde** are not readily available in the provided search results, general synthetic routes for related fluorinated benzaldehydes can be considered. These often involve multi-step processes starting from simpler aromatic precursors. For instance, a plausible route could involve the formylation of a corresponding 1-chloro-3-fluoro-2-methoxybenzene or the oxidation of the corresponding benzyl alcohol.

The reactivity of this compound is primarily dictated by the aldehyde group, which can undergo a variety of chemical transformations, including:

- Reductive amination to form substituted benzylamines.
- Wittig reactions to create substituted styrenes.[2]
- Aldol condensations and other C-C bond-forming reactions.
- Oxidation to the corresponding benzoic acid.
- Reduction to the corresponding benzyl alcohol.

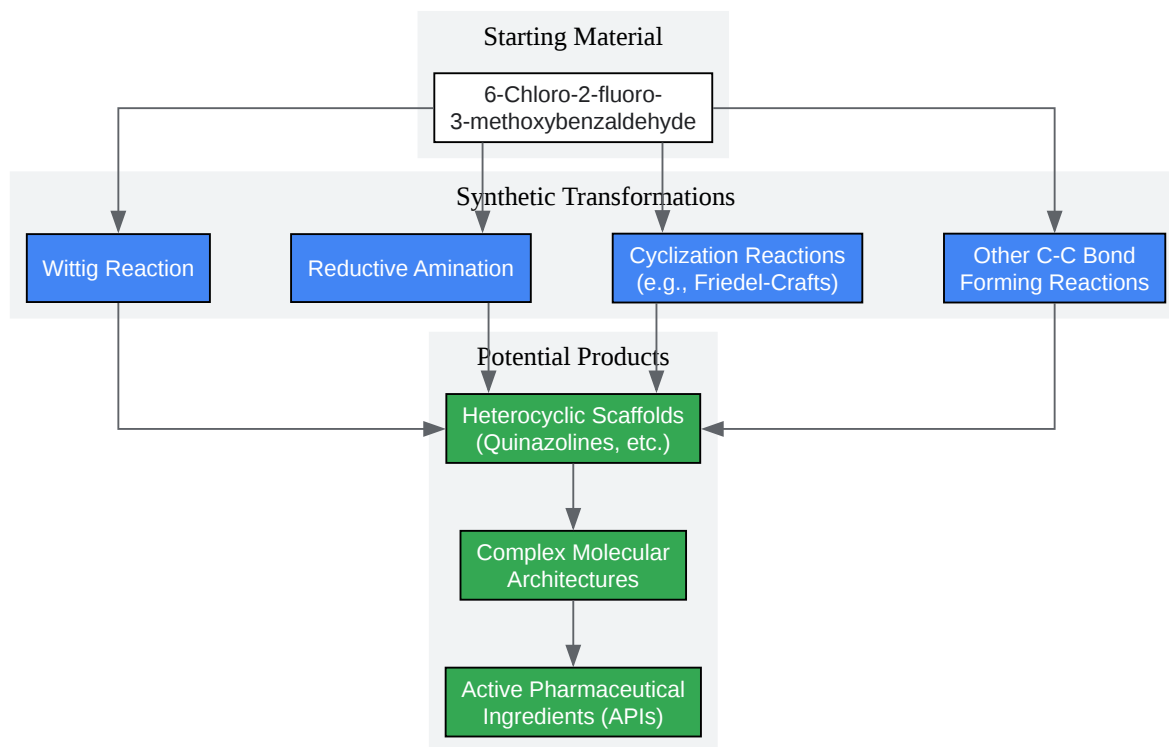
The presence of the fluoro and chloro substituents activates the aromatic ring for certain nucleophilic aromatic substitution reactions and influences the regioselectivity of electrophilic aromatic substitution.

Applications in Drug Discovery

Substituted benzaldehydes, particularly those containing fluorine, are valuable intermediates in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule.[3] Isomeric and related compounds like 2-fluoro-3-methoxybenzaldehyde and 3-fluoro-2-methoxybenzaldehyde are utilized as precursors for Active Pharmaceutical Ingredients (APIs).[2][3] They serve as key building blocks in the synthesis of complex heterocyclic systems such as:

- Benzosuberone derivatives[2]
- Quinazolines[2]
- Hydroisoquinolines[2]
- Acridinones[2]

Given its structural similarities, **6-Chloro-2-fluoro-3-methoxybenzaldehyde** is a promising candidate for similar applications, acting as a foundational scaffold for novel therapeutic agents.



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Caption: Synthetic utility of **6-Chloro-2-fluoro-3-methoxybenzaldehyde** in drug discovery.

Safety, Handling, and Storage

Proper handling of **6-Chloro-2-fluoro-3-methoxybenzaldehyde** is crucial to ensure laboratory safety. The compound is classified with several hazards that necessitate careful management.

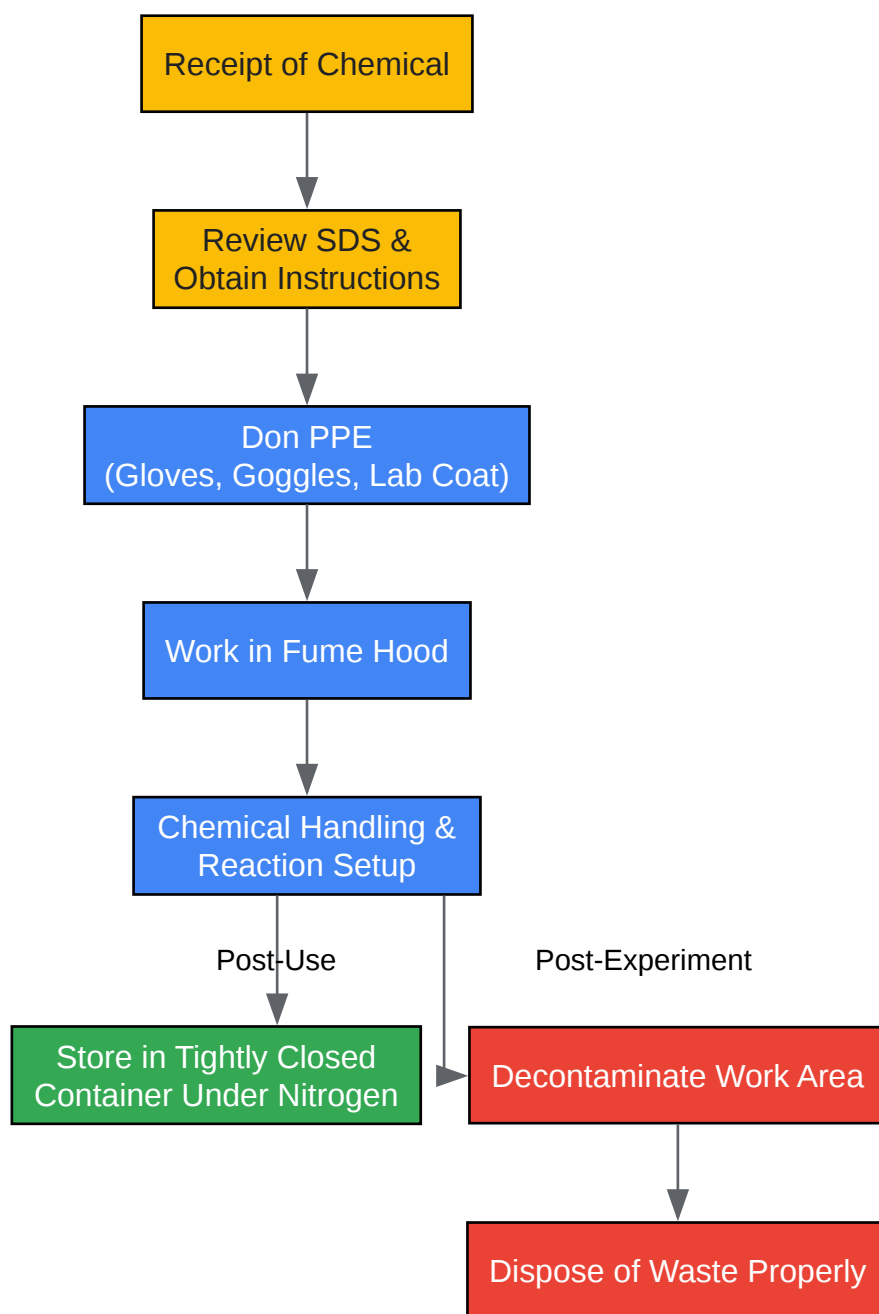
Table 3: Safety and Hazard Information

Hazard Type	GHS Classification and Statements	Source
Physical Hazards	H227: Combustible liquid.	
Health Hazards	H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. H360: May damage fertility or the unborn child.	[1]

| Environmental Hazards | H411: Toxic to aquatic life with long lasting effects. | |

- Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors or dust. Use in a well-ventilated area is mandatory.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including:
 - Chemical-resistant gloves (e.g., nitrile).
 - Safety goggles or a face shield to protect against eye contact.
 - A lab coat to prevent skin contact.
- Handling:
 - Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
 - Avoid breathing mist, vapors, or dust.
 - Wash skin thoroughly after handling.
 - Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
- Storage:

- Store in a tightly closed container.
- Keep in a well-ventilated place.
- Store under an inert atmosphere (e.g., nitrogen) to prevent degradation.
- Store locked up or in an area accessible only to qualified personnel.
- First Aid Measures:
 - If Inhaled: Move the person to fresh air. Call a physician immediately.
 - In case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower. Consult a physician.
 - In case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist.
 - If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.



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Caption: Recommended workflow for the safe handling of **6-Chloro-2-fluoro-3-methoxybenzaldehyde**.

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References

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